molecular formula C25H18BrNO5 B342089 2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B342089
M. Wt: 492.3 g/mol
InChI Key: SVVXHOBZKOZUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a bromophenyl group, a dimethylphenyl group, and a dioxoisoindoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with 2,4-dimethylphenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate
  • 2-(4-Fluorophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C25H18BrNO5

Molecular Weight

492.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H18BrNO5/c1-14-3-10-21(15(2)11-14)27-23(29)19-9-6-17(12-20(19)24(27)30)25(31)32-13-22(28)16-4-7-18(26)8-5-16/h3-12H,13H2,1-2H3

InChI Key

SVVXHOBZKOZUJC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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